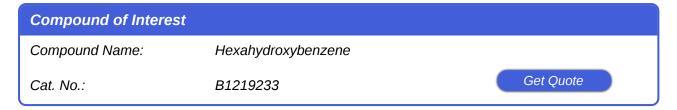


Thermochemical Properties and Enthalpy of Formation of Hexahydroxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of hexahydroxybenzene (C₆H₆O₆), with a particular focus on its enthalpy of formation. While a specific experimentally determined value for the standard enthalpy of formation of hexahydroxybenzene is not readily available in the current scientific literature, this document outlines the established experimental protocols that would be employed for its determination. Detailed methodologies for combustion calorimetry, a primary technique for such measurements, are presented. Additionally, this guide compiles the known physical and chemical properties of hexahydroxybenzene and provides visualizations of the experimental workflow and the logical framework for calculating the enthalpy of formation. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and pharmacology who are interested in the energetic properties of this highly hydroxylated aromatic compound.

Introduction

Hexahydroxybenzene, also known as benzene-1,2,3,4,5,6-hexol, is a fascinating organic compound consisting of a benzene ring substituted with six hydroxyl groups.[1] Its unique structure makes it a subject of interest in various fields, including the development of novel



materials such as conductive metal-organic frameworks (MOFs) and liquid crystals.[2] The thermochemical properties of a compound, particularly its standard enthalpy of formation (ΔHf°), are fundamental to understanding its stability, reactivity, and potential energy content. This data is crucial for reaction design, process safety, and the computational modeling of chemical systems.

Despite its scientific importance, a definitive experimental value for the standard enthalpy of formation of **hexahydroxybenzene** has not been found in a comprehensive search of the available literature. This guide, therefore, aims to bridge this gap by detailing the established experimental methodologies that would be utilized to determine this crucial thermochemical parameter.

Physical and Chemical Properties of Hexahydroxybenzene

A summary of the known physical and chemical properties of **hexahydroxybenzene** is presented in Table 1. Accurate characterization of these properties is a prerequisite for any thermochemical study.

Table 1: Physical and Chemical Properties of Hexahydroxybenzene

Property	Value	Reference
Chemical Formula	C ₆ H ₆ O ₆	[1][3]
Molecular Weight	174.11 g/mol	[2][3]
Appearance	Snow-white to grayish crystalline solid	[4]
Melting Point	> 310 °C (decomposes)	[5]
Density	2.176 g/cm ³	
Solubility	Soluble in hot water	[1]
CAS Number	608-80-0	[3][6]



Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of a solid organic compound like **hexahydroxybenzene** is typically determined indirectly through the measurement of its enthalpy of combustion.

Combustion calorimetry is the most common and precise method for this purpose.

Combustion Calorimetry

Combustion calorimetry involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

A detailed protocol for the determination of the enthalpy of combustion of **hexahydroxybenzene** would involve the following steps:

- Sample Preparation and Purification:
 - Synthesize hexahydroxybenzene, for example, by the reduction of tetrahydroxy-pbenzoguinone with stannous chloride in hydrochloric acid.[4]
 - Purify the synthesized hexahydroxybenzene by recrystallization from hot 2.4N
 hydrochloric acid containing a small amount of stannous chloride and decolorizing carbon to obtain snow-white crystals.[4]
 - Thoroughly dry the purified sample in a vacuum desiccator over sodium hydroxide pellets.
 [4]
 - Verify the purity of the sample. The absence of color is a good indicator of purity, as trace amounts of oxidized impurities like tetrahydroxyquinone can cause intense coloration.[4]
 The hexaacetate derivative can be prepared to confirm its identity, which should have a melting point of 202–203 °C.[4]
- Calorimeter Calibration:



- Calibrate the heat capacity of the calorimeter (Ccal) by burning a certified standard substance with a known enthalpy of combustion, such as benzoic acid.
- \circ Combust a precise mass of the standard in the calorimeter and measure the temperature rise (ΔT).
- \circ Calculate Ccal using the formula: Ccal = (Δ Hc,std × mstd + qfuse + qacid) / Δ T where Δ Hc,std is the specific enthalpy of combustion of the standard, mstd is its mass, qfuse is the heat from the ignition fuse, and qacid is the heat from the formation of nitric acid from residual nitrogen in the bomb.

Combustion of Hexahydroxybenzene:

- Press a known mass (typically around 1 gram) of the purified hexahydroxybenzene into a pellet.
- Place the pellet in a crucible inside the bomb calorimeter.
- Attach a fuse wire of known length and mass, ensuring it is in contact with the pellet.
- Add a small, known amount of distilled water to the bomb to ensure that the water formed during combustion is in its liquid state.
- Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
- Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample by passing an electric current through the fuse wire.
- Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
- After the experiment, release the pressure and analyze the contents of the bomb for any signs of incomplete combustion and to quantify the amount of nitric acid formed.
- Data Analysis:

Foundational & Exploratory

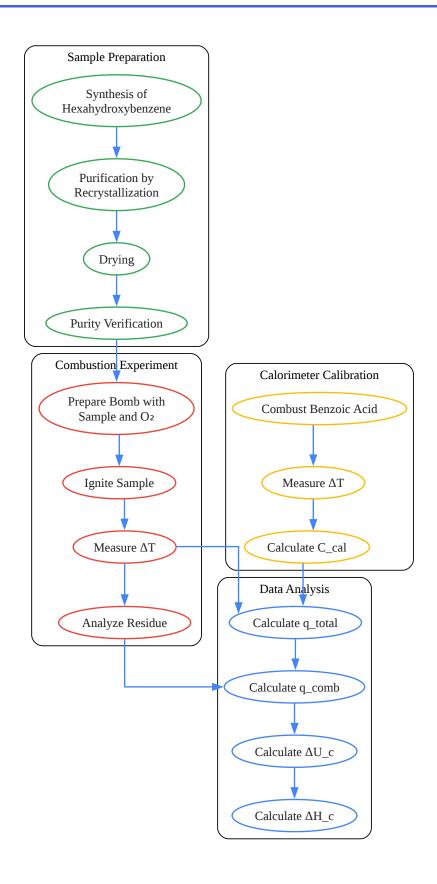




- \circ Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.
- \circ Calculate the total heat released (qtotal) using: qtotal = Ccal $\times \Delta T$
- Calculate the heat of combustion of the sample (qcomb) by subtracting the heat contributions from the ignition fuse (qfuse) and the formation of nitric acid (qacid): qcomb = qtotal - qfuse - qacid
- Determine the specific heat of combustion (ΔUc) by dividing qcomb by the mass of the hexahydroxybenzene sample.
- Convert the specific heat of combustion at constant volume (Δ Uc) to the molar enthalpy of combustion at constant pressure (Δ Hc) using the equation: Δ Hc = Δ Uc + Δ ngasRT where Δ ngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

The following diagram illustrates the general workflow of a combustion calorimetry experiment.





Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.



Calculation of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of **hexahydroxybenzene** can be calculated from its standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for **hexahydroxybenzene** is:

$$C_6H_6O_6(s) + 4.5 O_2(g) \rightarrow 6 CO_2(g) + 3 H_2O(l)$$

According to Hess's Law, the enthalpy of a reaction is independent of the pathway taken. Therefore, the enthalpy of combustion is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants, each multiplied by their stoichiometric coefficients:

$$\Delta Hc^{\circ} = [6 \times \Delta Hf^{\circ}(CO_2, g) + 3 \times \Delta Hf^{\circ}(H_2O, I)] - [\Delta Hf^{\circ}(C_6H_6O_6, s) + 4.5 \times \Delta Hf^{\circ}(O_2, g)]$$

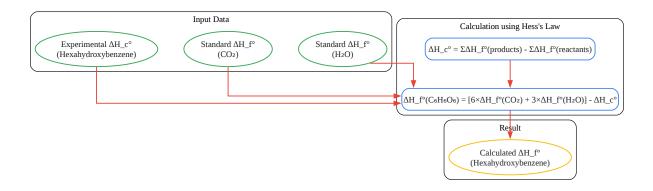
Since the standard enthalpy of formation of an element in its most stable form $(O_2(g))$ is defined as zero, the equation can be rearranged to solve for the enthalpy of formation of **hexahydroxybenzene**:

$$\Delta Hf^{\circ}(C_6H_6O_6, s) = [6 \times \Delta Hf^{\circ}(CO_2, g) + 3 \times \Delta Hf^{\circ}(H_2O, I)] - \Delta Hc^{\circ}$$

The standard enthalpies of formation for carbon dioxide (CO₂) and liquid water (H₂O) are well-established values. Thus, once the standard enthalpy of combustion of **hexahydroxybenzene** is experimentally determined, its standard enthalpy of formation can be calculated.

The logical relationship for this calculation is illustrated in the following diagram:





Click to download full resolution via product page

Caption: Logical relationship for calculating the enthalpy of formation from combustion data.

Alternative Methodologies

While combustion calorimetry is the primary method, other techniques can provide valuable thermochemical data.

Solution Calorimetry

Solution calorimetry measures the enthalpy change when a substance dissolves in a solvent. While not a direct method for determining the enthalpy of formation, it can be used in conjunction with other data in a thermochemical cycle to derive this value. It is particularly useful for studying the energetics of interactions in solution and for determining the enthalpy of solution, which can be relevant in pharmaceutical applications.[7]

Conclusion

The standard enthalpy of formation is a critical thermochemical parameter for understanding the energetic properties of **hexahydroxybenzene**. Although an experimental value is not



currently available in the literature, this technical guide has detailed the robust and well-established experimental protocol of combustion calorimetry for its determination. By following the outlined procedures for sample preparation, calorimeter calibration, and data analysis, a precise and accurate value for the enthalpy of combustion can be obtained. Subsequently, using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water, the standard enthalpy of formation of **hexahydroxybenzene** can be reliably calculated. The methodologies and information presented herein provide a clear roadmap for researchers to determine this fundamental thermochemical property, which will undoubtedly aid in the future design and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzenehexol Wikipedia [en.wikipedia.org]
- 2. Hexahydroxybenzene (CAS 608-80-0) RUO [benchchem.com]
- 3. Hexahydroxybenzene | C6H6O6 | CID 69102 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. hexahydroxy-benzene | 608-80-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Properties and Enthalpy of Formation of Hexahydroxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219233#thermochemical-properties-and-enthalpy-of-formation-of-hexahydroxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com